2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to yield the desired dioxolane derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole: Shares a similar chlorophenoxy group but differs in the heterocyclic ring structure.
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Contains a similar phenoxy group but has an oxadiazole ring.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63353-80-0 |
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Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)13-6-10-14-5-9(12)15-10/h1-4,10H,5-6H2 |
InChI Key |
LHRUYXIZGMKUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(O1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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